1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride
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Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O and its molecular weight is 357.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
Compounds with structures similar to the one you're inquiring about have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries of compounds. For instance, the use of ketonic Mannich bases derived from acetylthiophene has been demonstrated to produce dithiocarbamates, thioethers, and various cyclic compounds through reactions with different nucleophiles. This approach is valuable in medicinal chemistry for the discovery and optimization of drug candidates (Roman, 2013).
Photocyclization Reactions
Photocyclization reactions involving similar indole compounds have been studied for their ability to produce structurally complex and diverse indole derivatives. These reactions often lead to the formation of novel compounds with potential biological activities, which could be of interest in drug development and other areas of chemical research (Schindler et al., 1976).
Interaction with DNA
Certain Mannich base derivatives containing indole structures have been investigated for their interactions with DNA. This research is crucial for understanding how such compounds could be used in therapeutic applications, particularly in the design of drugs that target DNA or influence gene expression (Istanbullu et al., 2017).
Agonist Activity at Receptors
Some nonpeptidic compounds structurally related to your compound of interest have been identified as agonists of specific receptors, such as the urotensin-II receptor. These findings highlight the potential of such compounds in therapeutic applications, where modulation of receptor activity can lead to desired pharmacological effects (Croston et al., 2002).
Properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.ClH/c1-12-13(2)21(18-16(12)8-5-9-17(18)19)11-15(22)10-20-14-6-3-4-7-14;/h5,8-9,14-15,20,22H,3-4,6-7,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXJYCRIAILLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCC3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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